molecular formula C14H12N4O B4454273 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine

Cat. No.: B4454273
M. Wt: 252.27 g/mol
InChI Key: BFTKUKIKRDMFOM-UHFFFAOYSA-N
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Description

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine is a heterocyclic compound that features an oxadiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine typically involves the cyclization of benzohydrazide derivatives. One common method includes the reaction of benzohydrazide with phenyl isocyanate under reflux conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be functionalized with various substituents using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced amine derivatives

    Substitution: Functionalized benzene derivatives with various substituents

Scientific Research Applications

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazol-2-ol
  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
  • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol

Uniqueness

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both structural integrity and functional versatility .

Properties

IUPAC Name

5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-6-10(7-12(16)8-11)14-18-17-13(19-14)9-4-2-1-3-5-9/h1-8H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTKUKIKRDMFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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